Mycolactone C

Description

Core Macrolactone Architecture and Stereochemical Configuration

The fundamental structural foundation of mycolactone C consists of a conserved 12-membered macrocyclic lactone core that is shared among all naturally occurring mycolactone variants. This macrolactone ring system encompasses carbons C1 through C11 and represents the most structurally conserved region across the entire mycolactone family. The macrolactone core maintains identical stereochemical configuration patterns found in other mycolactone congeners, with specific stereogenic centers established at positions C5, C6, C11, and C12 within the core structure.

The stereochemical assignments for the macrolactone core have been definitively established through extensive Nuclear Magnetic Resonance database analysis and confirmed through total synthesis approaches. The absolute configuration of the core structure corresponds to the established stereochemistry found across all mycolactone variants, indicating evolutionary conservation of this critical structural element. The 12-membered lactone ring adopts a specific three-dimensional conformation that positions the attached side chains in spatially defined orientations, which directly influences the molecule's biological activity and membrane interaction properties.

The macrolactone core features two distinct attachment points for side chain modifications: a carbon-linked attachment site at C11 and an oxygen-linked ester attachment at C5. These attachment points serve as the foundation for structural diversity within the mycolactone family, while the core ring system itself remains invariant across all natural variants. The ring system incorporates specific bond lengths, angles, and conformational constraints that contribute to the overall molecular stability and biological activity profile of this compound.

Polyketide Side-Chain Modifications and Functional Group Variations

This compound exhibits distinctive side chain modifications that distinguish it from other mycolactone variants, particularly in the composition and functionalization of its polyunsaturated acyl side chain. The compound maintains the characteristic two-side-chain architecture common to all mycolactones: a shorter northern carbon-linked side chain spanning C12 through C20 and a longer southern oxygen-linked polyunsaturated acyl side chain extending from C1' through C16'.

The most significant structural distinction of this compound lies in the absence of the hydroxyl group at position C12' within the southern side chain. This dehydroxylation represents the primary chemical difference between this compound and mycolactone A/B, where the latter compounds contain a hydroxyl functionality at this position. The missing hydroxyl group results from the absence of late-stage hydroxylation during biosynthesis, specifically due to the lack of cyp140A7 gene expression in Australian Mycobacterium ulcerans strains.

The southern side chain of this compound retains the pentaenoic acid ester structure characteristic of the mycolactone family, featuring multiple conjugated double bonds that contribute to the molecule's chromophore properties. The geometric isomerism around the C4'-C5' double bond results in this compound existing as an approximately 1:1 mixture of Z-delta4'5' and E-delta4'5' geometric isomers. This isomeric composition mirrors the behavior observed in mycolactone A/B, where rapid equilibration between geometric isomers occurs under standard laboratory conditions.

The northern side chain of this compound remains structurally identical to other mycolactone variants, maintaining the C12-C20 carbon framework with conserved stereochemistry and functional group positioning. This conservation of the upper side chain architecture suggests that modifications to this region are less tolerated in terms of maintaining biological activity compared to variations in the southern acyl chain.

Comparative Analysis of this compound with A/B, D, E, and F Congeners

Structural comparison of this compound with other naturally occurring mycolactone variants reveals both conserved and variable elements within this family of toxins. The macrolactone core structure remains completely conserved across all variants, with identical stereochemistry and ring architecture shared between this compound, A/B, D, E, and F. This conservation extends to the northern side chain, which maintains consistent structure and stereochemistry across mycolactones A/B, C, and D from human pathogenic strains.

| Mycolactone Variant | Source Organism | Mass [M+Na]+ | Key Structural Differences |

|---|---|---|---|

| Mycolactone A/B | M. ulcerans (Africa, Asia) | 765 | Hydroxyl group at C12' |

| This compound | M. ulcerans (Australia) | 749 | Lacks hydroxyl at C12' |

| Mycolactone D | M. ulcerans (China) | 779 | Additional methyl at C2' |

| Mycolactone E | M. liflandii | - | Pentadecanoic backbone |

| Mycolactone F | M. marinum, M. pseudoshottsii | 723 | Lacks terminal C15' methyl |

The primary distinguishing feature of this compound compared to mycolactone A/B is the absence of the C12' hydroxyl group, resulting in a molecular mass difference of 16 atomic mass units. This structural modification has significant implications for biological activity, as demonstrated by cytotoxicity assays showing this compound to be approximately 15 times less active than mycolactone A/B in murine fibroblast cell systems.

Mycolactone D differs from this compound through the presence of an additional methyl branch at position C2' in the southern side chain, resulting from domain swapping in the biosynthetic polyketide synthase machinery. Mycolactones E and F, derived from non-human pathogenic strains, exhibit more substantial structural variations including different carbon backbone lengths and varying degrees of unsaturation in the southern acyl chain.

The comparative analysis reveals that while the macrolactone core provides the fundamental structural framework, modifications to the southern acyl side chain directly correlate with geographic distribution patterns and biological activity profiles of different Mycobacterium ulcerans strains. Australian strains produce this compound almost exclusively, while African and Asian strains predominantly synthesize mycolactone A/B.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, High Performance Liquid Chromatography)

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for comprehensive structural characterization of this compound, providing detailed information about molecular connectivity, stereochemistry, and conformational properties. Extensive two-dimensional Nuclear Magnetic Resonance experiments, including Gradient Multiple Quantum Coherence, Total Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Quantum Coherence, and Rotating Frame Overhauser Enhancement Spectroscopy, have been employed to establish the complete structural assignment of this compound.

The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic resonance patterns that distinguish it from other mycolactone variants, particularly in the regions corresponding to the C12' position where the hydroxyl group is absent. Chemical shift assignments have been verified through correlation spectroscopy experiments that establish connectivity patterns throughout the molecule. The stereochemical configuration has been confirmed using chiral Nuclear Magnetic Resonance solvents and Mosher ester derivatization techniques.

Mass spectrometry analysis of this compound reveals a characteristic molecular ion peak with [M+H]+ at mass-to-charge ratio 743.5 and [M+Na]+ at 749, distinguishing it from mycolactone A/B which exhibits [M+Na]+ at 765. Tandem mass spectrometry fragmentation experiments provide detailed structural information about the side chain compositions and connectivity patterns. Liquid chromatography coupled with mass spectrometry enables separation and identification of this compound from other congeners present in bacterial extracts.

High Performance Liquid Chromatography separation of this compound utilizes reversed-phase chromatographic conditions that can resolve the geometric isomers, though complete separation proves challenging due to rapid equilibration between Z and E isomers. The retention time characteristics of this compound differ from other mycolactone variants due to its altered polarity resulting from the absence of the C12' hydroxyl group. Detection methods typically employ ultraviolet absorbance monitoring at wavelengths corresponding to the conjugated polyene chromophore system.

Physicochemical Properties and Solubility Characteristics

This compound exhibits amphiphilic properties characteristic of the mycolactone family, with both hydrophilic and lipophilic structural regions that influence its solubility behavior and interaction with biological membranes. The molecule demonstrates low solubility in aqueous media, leading to aggregation behavior and association with other lipophilic molecules under physiological conditions. The absence of the C12' hydroxyl group in this compound compared to mycolactone A/B results in reduced polarity and potentially altered partitioning behavior between aqueous and organic phases.

Critical micelle concentration measurements indicate that this compound, like other mycolactone variants, forms aggregates in aqueous solution at concentrations in the micromolar range. The aggregation behavior significantly impacts analytical measurements and requires careful consideration of solvent systems for accurate quantification. Ethanol concentrations greater than 25 percent are required to maintain this compound in solution for consistent analytical measurements.

Storage stability studies demonstrate that this compound exhibits sensitivity to photodegradation, with significant toxicity reduction occurring upon exposure to ultraviolet light. The compound shows stability at elevated temperatures but undergoes rapid degradation when exposed to light wavelengths between 254 and 365 nanometers. Storage in ethanol provides superior stability compared to aqueous solutions or other organic solvents.

The lipophilic nature of this compound results in strong association with serum lipoproteins and other host-derived lipid assemblies when present in biological samples. This association behavior impacts both analytical detection and biological activity, as the toxin becomes sequestered within lipid-rich environments. The partitioning behavior favors organic phases over aqueous environments, with computed water-octanol partition coefficients indicating strong preference for lipophilic environments.

Structure

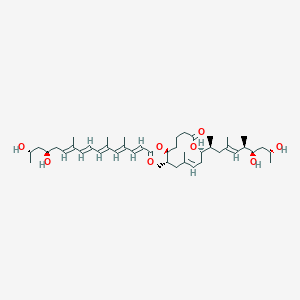

2D Structure

Properties

Molecular Formula |

C44H70O8 |

|---|---|

Molecular Weight |

727 g/mol |

IUPAC Name |

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,10E,13R,15S)-13,15-dihydroxy-4,6,10-trimethylhexadeca-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C44H70O8/c1-29(17-20-39(47)27-37(9)45)13-11-14-30(2)23-31(3)19-22-44(50)51-41-15-12-16-43(49)52-42(21-18-32(4)24-35(41)7)36(8)26-33(5)25-34(6)40(48)28-38(10)46/h11,13-14,17-19,22-23,25,34-42,45-48H,12,15-16,20-21,24,26-28H2,1-10H3/b13-11+,22-19+,29-17+,30-14+,31-23+,32-18+,33-25+/t34-,35+,36+,37+,38-,39-,40-,41+,42-/m1/s1 |

InChI Key |

FYDDIGNKXZITLB-MALKJMECSA-N |

Isomeric SMILES |

C[C@H]1C/C(=C/C[C@@H](OC(=O)CCC[C@@H]1OC(=O)/C=C/C(=C/C(=C/C=C/C(=C/C[C@H](C[C@H](C)O)O)/C)/C)/C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)/C |

Canonical SMILES |

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CCC(CC(C)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C |

Synonyms |

mycolactone C |

Origin of Product |

United States |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.